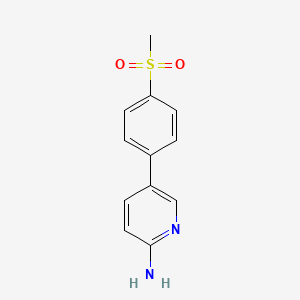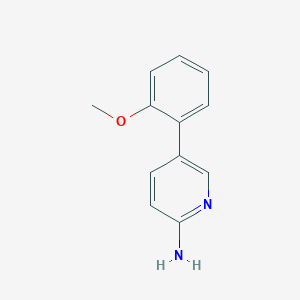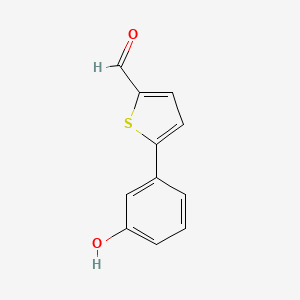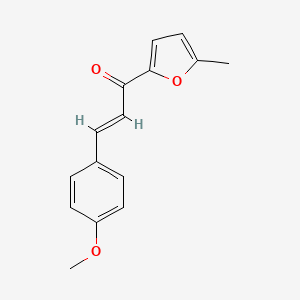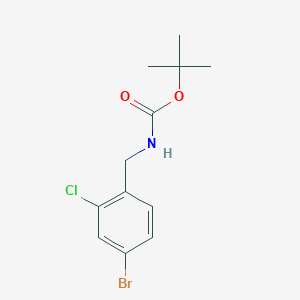
t-Butyl 4-bromo-2-chlorobenzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl 4-bromo-2-chlorobenzylcarbamate is a chemical compound with the molecular formula C12H15BrClNO2 . It has a molecular weight of 320.61 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dry room at normal temperature .Applications De Recherche Scientifique
Organic Synthesis and Reaction Mechanisms
t-Butyl 4-bromo-2-chlorobenzylcarbamate is utilized in various organic synthesis processes. For example, t-Butyl N,N-dibromocarbamate, which can be derived from t-butyl carbamate, reacts with terminal alkenes to afford β-bromo-N-Boc-amines upon reduction. This process is useful in the synthesis of β-bromoamine hydrochlorides in good yields, showcasing the compound's utility in introducing bromine and protective groups into molecules (Klepacz & Zwierzak, 2001). Another study highlights the regioselective aminobromination of terminal alkenes using a similar compound, showing its versatility in organic synthesis and the potential for creating various organic compounds (Śliwińska & Zwierzak, 2003).
Catalysis and Reaction Conditions
Research also delves into the catalytic reactions and conditions that involve compounds like this compound. For example, the ionic addition of t-butyl N,N-dibromocarbamate to alkenes and cycloalkenes in the presence of BF3·Et2O showcases the use of these compounds in catalytic processes, leading to the formation of β-bromo-N-Boc-amines and demonstrating the influence of catalysis on the reaction pathway and product formation (Śliwińska & Zwierzak, 2003).
Material Synthesis and Modification
Moreover, this compound derivatives find applications in material synthesis and modification, where their reactivity and the ability to introduce functional groups are leveraged. For instance, the synthesis of heterocyclic amines through electrophilic substitution in carbamate derivatives illustrates the compound's role in the creation of new materials and chemicals, expanding its application beyond conventional organic synthesis (Brunett & McCarthy, 1968).
Advanced Chemical Synthesis
In advanced chemical synthesis, the ability to manipulate molecules like this compound for the creation of complex structures is crucial. Studies on reactions like iodocyclization of t-butyl 2-vinylphenylcarbamates leading to 1,4-dihydro-2H-3,1-benzoxazin-2-ones highlight the compound's role in synthesizing novel structures, which could have implications in pharmaceuticals, materials science, and more (Kobayashi et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . These statements suggest measures to prevent exposure and advise on what to do if exposure occurs .
Propriétés
IUPAC Name |
tert-butyl N-[(4-bromo-2-chlorophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIRUAQDCKGGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6326682.png)
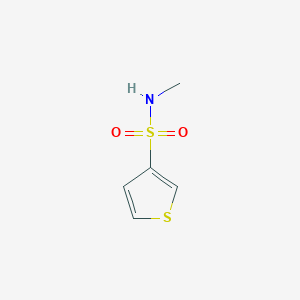
![5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6326692.png)
